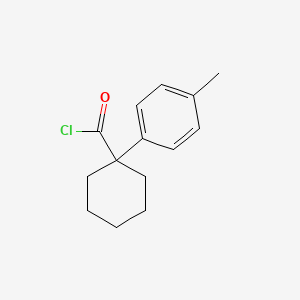
1-p-Tolyl-cyclohexanecarbonyl chloride
Vue d'ensemble
Description
1-p-Tolyl-cyclohexanecarbonyl chloride (CAS number: 676348-46-2) is a chemical compound with the molecular formula C14H17ClO and a molecular weight of 236.74 g/mol . It falls within the category of aryl carbonyl chlorides and is commonly used in proteomics research.
Molecular Structure Analysis
The compound’s molecular structure consists of a cyclohexane ring with a p-tolyl group attached to it. The carbonyl group (C=O) is also present, forming the acyl chloride. The chlorine atom is bonded to the carbonyl carbon. The 3D representation of the molecule reveals its spatial arrangement and bond angles .
Applications De Recherche Scientifique
Synthesis and Drug Development
1-p-Tolyl-cyclohexanecarbonyl chloride is utilized in the synthesis of various compounds. For instance, a derivative, 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride, is used in the synthesis of the compound dalcetrapib, a molecule of interest in pharmaceutical development (Cen Junda, 2013).
Electrochemical Studies
The compound plays a significant role in electrochemical research. Studies on the electrochemical reduction of cyclohexanecarbonyl chloride, a related compound, at mercury cathodes in acetonitrile provide insights into the behavior of similar chemical structures in electrochemical environments (Greg A. Urove & D. Peters, 1993).
Chemical Synthesis and Characterization
This chemical is also used in the preparation and characterization of new compounds. For example, it's involved in the synthesis of new Mannich β-amino carbonyl compounds, which are important in organic chemistry (Samraa Ali Hussein & E. I. Yousif, 2021).
Catalytic Studies
In catalytic chemistry, 1-p-Tolyl-cyclohexanecarbonyl chloride-related compounds are used to study the catalytic reduction of cyclohexanecarbonyl chloride, which has implications in developing new catalytic methods and materials (D. Bhattacharya, M. Samide, & D. Peters, 1998).
Polymer and Materials Science
Additionally, derivatives of 1-p-Tolyl-cyclohexanecarbonyl chloride are used in polymer and materials science. For instance, in the study of the copolymerization of CO2 and cyclohexene oxide mediated by Yb(salen)-based complexes, related compounds play a crucial role in understanding polymerization processes (A. Decortes, R. M. Haak, Carmen Martín, et al., 2015).
Propriétés
IUPAC Name |
1-(4-methylphenyl)cyclohexane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO/c1-11-5-7-12(8-6-11)14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHENUMMBHAOHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCCC2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-p-Tolyl-cyclohexanecarbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



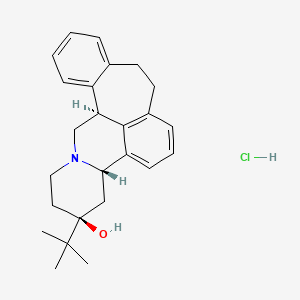
![6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline](/img/structure/B3183060.png)
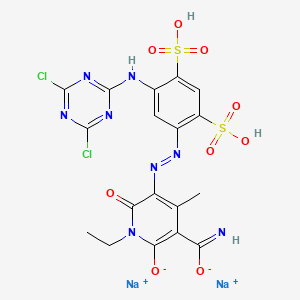
![(3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one](/img/structure/B3183080.png)
![2-(chloromethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B3183082.png)
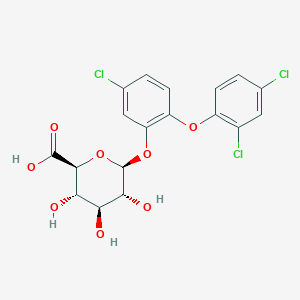
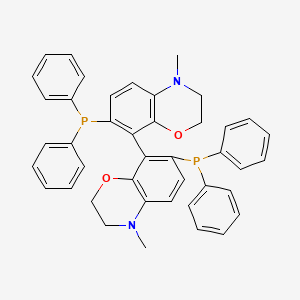
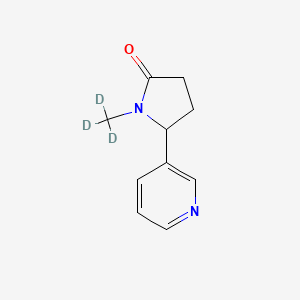
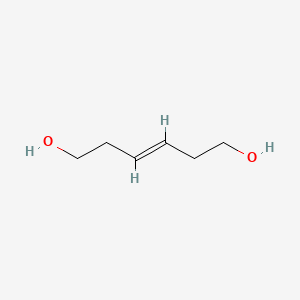
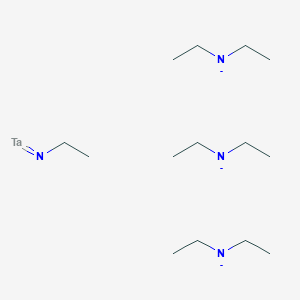
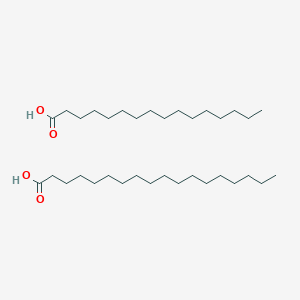
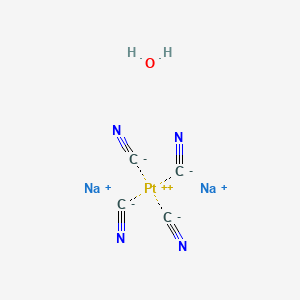
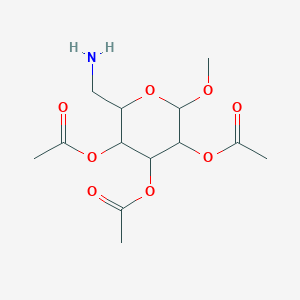
![6,9,12,33,36,39-Hexaoxaoctacyclo[42.3.1.05,47.013,22.016,21.023,32.024,29.040,45]octatetraconta-1(47),2,4,13(22),14,16,18,20,23(32),24,26,28,30,40,42,44-hexadecaene-46,48-dione](/img/structure/B3183159.png)